molecular formula C7H6ClN3 B2721610 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1268520-92-8

4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No. B2721610
M. Wt: 167.6
InChI Key: XYCQHBVGJNXHGP-UHFFFAOYSA-N
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Description

“4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine” is a heterocyclic compound with the CAS Number: 1268520-92-8 . It has a molecular weight of 167.6 and its IUPAC name is 4-chloro-1-methyl-1H-pyrazolo [3,4-b]pyridine . It is stored at temperatures between 2-8°C in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of “4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine” is represented by the linear formula: C7H6ClN3 . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .


Physical And Chemical Properties Analysis

“4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine” is a solid substance . Unfortunately, other specific physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Corrosion Inhibition

Pyrazolopyridine derivatives, including variants of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine, have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments. Research demonstrated that these compounds, synthesized using ultrasonic irradiation, can effectively reduce corrosion, behaving as mixed-type inhibitors (Dandia, Gupta, Singh, & Quraishi, 2013).

Synthesis of Nucleosides

Various C-4 substituted pyrazolo[3,4-b]pyridine nucleosides have been synthesized and their biological activities explored. This includes the development of methodologies for glycosylation, leading to the production of different nucleosides with potential biological implications (Sanghvi, Larson, Willis, Robins, & Revankar, 1989).

Development of Fused Polycyclic Compounds

Fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines have been synthesized using a regioselective reaction facilitated by ultrasound irradiation. This synthesis approach is notable for its efficiency and high yields, contributing to the field of organic chemistry and pharmaceutical research (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).

Biomedical Applications

The biomedical applications of 1H-pyrazolo[3,4-b]pyridines, including derivatives of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine, have been extensively reviewed. These compounds present in two tautomeric forms and have been included in a wide range of biomedical research, highlighting their versatility and potential in this field (Donaire-Arias et al., 2022).

Antiviral Activity

Research into pyrazolo[3,4-b]pyridine derivatives has also included the synthesis and evaluation of their antiviral activities. Compounds synthesized using 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine have shown effectiveness against various viruses, indicating their potential use in antiviral drug development (Bernardino et al., 2007).

Synthesis of Bisphosphonates

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives for the development of new bisphosphonates, a class of compounds with potential biological interest, has been explored. This research contributes to the understanding and potential applications of bisphosphonates in medicine (Teixeira et al., 2013).

Fluorescence Properties

Studies have also been conducted on the synthesis of pyrazolo[3,4-b]pyridine derivatives and their photophysical properties. This research is significant for the development of compounds with potential applications in fluorescence-based technologies and assays (Patil, Shelar, & Toche, 2011).

Antibacterial and Antitumor Evaluation

Pyrazoles, including pyrazolo[3,4-b]pyridines, have been synthesized and evaluated for their antibacterial and antitumor properties. This includes the assessment of bioactive pyrazoles in various biological contexts, further emphasizing the chemical's potential in pharmaceutical applications (Hamama, El‐Gohary, Soliman, & Zoorob, 2012).

Antileishmanial Activity

The antileishmanial activity of 1H-pyrazolo[3,4-b]pyridine derivatives has been explored, showing significant potential in the development of anti-Leishmania drugs. These studies contribute to understanding the role of these compounds in treating parasitic infections (Medeiros et al., 2017).

Safety And Hazards

The safety information for “4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include: P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references . This suggests that there is ongoing interest in this class of compounds, and future research may continue to explore their synthesis, properties, and potential applications .

properties

IUPAC Name

4-chloro-1-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-7-5(4-10-11)6(8)2-3-9-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCQHBVGJNXHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine

CAS RN

1268520-92-8
Record name 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
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Citations

For This Compound
2
Citations
BC Bookser, MI Weinhouse, AC Burns… - The Journal of …, 2018 - ACS Publications
Alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (1b) with iodomethane in THF using NaHMDS as base selectively provided N2-methyl product 4-methoxy-2-methyl-2H-pyrazolo[3,…
Number of citations: 17 pubs.acs.org
AH Miah, AC Champigny, RH Graves… - Bioorganic & Medicinal …, 2017 - Elsevier
A novel 4-aminoindazole sulfonamide hit (13) was identified as a human CCR4 antagonists from testing a focussed library of compounds in the primary GTPγS assay. Replacing the …
Number of citations: 7 www.sciencedirect.com

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